molecular formula C14H12N6O3 B5867552 N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-(3-nitrophenyl)urea

N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-(3-nitrophenyl)urea

Cat. No. B5867552
M. Wt: 312.28 g/mol
InChI Key: LOTLBEUXZIPEGU-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-(3-nitrophenyl)urea, commonly known as MBTU, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 309.3 g/mol. MBTU has been widely studied for its potential applications in various fields, including materials science, biotechnology, and medicinal chemistry. In

Scientific Research Applications

MBTU has been extensively studied for its potential applications in various fields of scientific research. In materials science, MBTU has been used as a photoinitiator for the polymerization of acrylic monomers. It has also been used as a stabilizer for polymers and as a corrosion inhibitor for metals. In biotechnology, MBTU has been used as a fluorescent probe for the detection of proteins and DNA. It has also been used as a ligand for the preparation of metal complexes with potential applications in catalysis and drug discovery. In medicinal chemistry, MBTU has been studied for its potential as an anticancer agent and as a modulator of the immune system.

Mechanism of Action

The mechanism of action of MBTU is not fully understood, but it is believed to involve the formation of reactive intermediates upon exposure to light. These intermediates can then react with other molecules, leading to the desired effect. For example, in the polymerization of acrylic monomers, MBTU absorbs light and undergoes homolytic cleavage to form a radical species, which then initiates the polymerization reaction.
Biochemical and physiological effects:
The biochemical and physiological effects of MBTU are largely dependent on the specific application. In the case of its use as a photoinitiator for polymerization, MBTU has been shown to have low toxicity and is not expected to have any significant effects on human health. However, in the case of its use as an anticancer agent or immune system modulator, further studies are needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

MBTU has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions and has a long shelf life. However, MBTU can be sensitive to light and may require special handling to prevent degradation. Additionally, its potential toxicity and side effects must be carefully considered when designing experiments.

Future Directions

There are several potential future directions for the study of MBTU. In materials science, MBTU could be further explored as a photoinitiator for the synthesis of novel polymers with unique properties. In biotechnology, MBTU could be used to develop new fluorescent probes for the detection of biomolecules. In medicinal chemistry, MBTU could be further studied for its potential as an anticancer agent or immune system modulator. Additionally, the synthesis and properties of MBTU derivatives could be explored to expand its potential applications.

Synthesis Methods

MBTU can be synthesized by the reaction of 1-methyl-1H-1,2,3-benzotriazole and 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield MBTU. The synthesis of MBTU is relatively simple and can be performed in a laboratory setting.

properties

IUPAC Name

1-(1-methylbenzotriazol-5-yl)-3-(3-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O3/c1-19-13-6-5-10(8-12(13)17-18-19)16-14(21)15-9-3-2-4-11(7-9)20(22)23/h2-8H,1H3,(H2,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTLBEUXZIPEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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